REACTION_CXSMILES
|
Cl.[CH3:2][C:3]1[CH:33]=[CH:32][CH:31]=[CH:30][C:4]=1[O:5][CH2:6][CH:7]([OH:29])[CH2:8][NH:9][C:10]([CH3:28])([CH3:27])[CH2:11][N:12](CC1C=CC=CC=1)CC1C=CC=CC=1>C(O)C.[C].[Pd]>[CH3:2][C:3]1[CH:33]=[CH:32][CH:31]=[CH:30][C:4]=1[O:5][CH2:6][CH:7]([OH:29])[CH2:8][NH:9][C:10]([CH3:28])([CH3:27])[CH2:11][NH2:12] |f:3.4|
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
1-(2-methylphenoxy)-3-(1,1-dimethyl-2-dibenzylaminoethylamino)-2-propanol
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CC1=C(OCC(CNC(CN(CC2=CC=CC=C2)CC2=CC=CC=C2)(C)C)O)C=CC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
palladium carbon
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the catalyst was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in water
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(OCC(CNC(CN)(C)C)O)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.585 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |